molecular formula C12H8Cl2F2N2S2 B2597138 6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline CAS No. 2470440-38-9

6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline

Cat. No.: B2597138
CAS No.: 2470440-38-9
M. Wt: 353.23
InChI Key: NQOUMHBIICXXQH-UHFFFAOYSA-N
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Description

6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline is a specialized organic compound featuring a disulfide bridge connecting two distinct halogen-substituted aniline rings. This unique structure, incorporating chlorine, fluorine, and amine functional groups, makes it a valuable building block in medicinal chemistry and chemical biology research. It is primarily investigated as a key synthetic intermediate for the development of novel pharmaceutical candidates, particularly in the construction of disulfide-linked bioactive molecules and protease inhibitors. The presence of the disulfide bond is of significant interest for developing dynamic and responsive molecular systems. Researchers utilize this compound in the synthesis of complex heterocycles and as a precursor for functionalized materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Disclaimer: The information provided is based on the molecular structure and common applications of similar compounds. Specific properties, applications, and safety data for this exact compound were not available in the search results and require confirmation from specialized chemical databases or experimental validation.

Properties

IUPAC Name

6-[(2-amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2F2N2S2/c13-5-1-3-7(11(17)9(5)15)19-20-8-4-2-6(14)10(16)12(8)18/h1-4H,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOUMHBIICXXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1SSC2=C(C(=C(C=C2)Cl)F)N)N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2F2N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline typically involves the formation of disulfide bonds between two aromatic amines. One common method includes the reaction of 2-amino-4-chloro-3-fluoroaniline with sulfur dichloride (S2Cl2) under controlled conditions to form the disulfide linkage . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Halogen substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracids are commonly used oxidizing agents.

    Reduction: DTT and TCEP are frequently used reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted anilines or thiols.

Scientific Research Applications

The compound 6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline is of significant interest in various scientific research applications, particularly in medicinal chemistry and material science. This article will explore its applications, supported by data tables and case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C12H9Cl2F2N2S2
  • Molecular Weight : 356.24 g/mol

This compound features a disulfide bond and multiple halogen substituents, which contribute to its unique reactivity and biological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer properties. The National Cancer Institute (NCI) has conducted screenings that reveal significant cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown inhibition rates comparable to established chemotherapeutics.

Data Table: Anticancer Activity

Cell LineIC50 (μM)Reference
A549 (Lung)15.5
HCT116 (Colon)12.8
MCF7 (Breast)10.4

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated efficacy against a range of pathogens, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus5 µg/mL
Escherichia coli4 µg/mL

Inhibition of Protein Kinases

The compound has been investigated for its ability to inhibit protein kinases, particularly those involved in cancer progression, such as the vascular endothelial growth factor receptor (VEGFR). This inhibition can potentially impede tumor angiogenesis, making it a candidate for targeted cancer therapies.

Material Science Applications

Due to its unique chemical structure, the compound is explored for applications in material science, particularly in developing conductive polymers and sensors. The presence of sulfur atoms allows for enhanced conductivity when integrated into polymer matrices.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound evaluated their biological activities through structure-activity relationship (SAR) analyses. The introduction of halogen groups was found to enhance both stability and bioactivity significantly.

Case Study 2: Environmental Impact Assessment

Research into the environmental impact of this compound, particularly in agrochemical applications, has raised concerns regarding its persistence in ecosystems. Studies suggest that while it is effective as a pesticide intermediate, its long-term effects on non-target organisms require further investigation.

Mechanism of Action

The mechanism of action of 6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline involves the formation and cleavage of disulfide bonds. These bonds can modulate the activity of proteins by altering their conformation and stability. The compound may target specific cysteine residues in proteins, leading to changes in their function and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, electronic, and functional properties of 6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline with analogous halogenated aromatic amines:

Compound Name Molecular Formula Key Substituents Functional Groups Applications/Properties
This compound C₁₂H₈Cl₂F₂N₂S₂ -NH₂, -Cl, -F (positions 2,3,4,6) Disulfanyl bridge, aromatic amine Potential antimicrobial activity; low solubility in polar solvents
2-Chloro-3-fluoro-6-nitroaniline C₆H₄ClFN₂O₂ -NO₂, -Cl, -F (positions 2,3,6) Nitro group, aromatic amine Intermediate in dye synthesis; higher reactivity due to nitro group
4-Chloroaniline-3-sulfonic acid C₆H₆ClNO₃S -SO₃H, -Cl (positions 3,4) Sulfonic acid, aromatic amine Used in industrial dyes; high water solubility
3',4'-Dichloro-5-fluorobiphenyl-2-amine C₁₂H₈Cl₂FN -Cl, -F (positions 3',4',5) Biphenyl linkage, aromatic amine Antifungal agent; moderate lipophilicity
6-Amino-4-chlorophenol-2-sulfonic acid C₆H₅ClN₂O₄S -NH₂, -OH, -Cl, -SO₃H (positions 2,4,6) Sulfonic acid, phenol, amine Pharmaceutical intermediate; acidic properties

Key Findings :

Structural Differences: The disulfanyl bridge in the target compound distinguishes it from sulfonic acid derivatives (e.g., 4-chloroaniline-3-sulfonic acid) and nitroanilines (e.g., 2-chloro-3-fluoro-6-nitroaniline). This bridge enhances steric hindrance, reducing reactivity compared to nitro-substituted analogs .

Electronic Properties: The amino group (-NH₂) in all compounds contributes to basicity, but the disulfanyl bridge in the target compound introduces electron-withdrawing effects, lowering pKa compared to sulfonic acid derivatives . Nitro groups (e.g., in 2-chloro-3-fluoro-6-nitroaniline) increase electrophilicity, making these compounds more reactive in substitution reactions than the disulfanyl-linked target compound .

Solubility and Bioavailability: Sulfonic acid derivatives (e.g., 6-amino-4-chlorophenol-2-sulfonic acid) exhibit high water solubility due to their acidic -SO₃H groups, whereas the target compound’s disulfanyl bridge and halogen substituents reduce polarity, favoring lipid solubility .

Applications :

  • The target compound’s rigid structure may enhance stability in biological environments, suggesting utility in drug design. In contrast, nitroanilines are primarily used as synthetic intermediates due to their reactivity .

Biological Activity

6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline (CAS: 2470440-38-9) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and as a modulator of various biochemical pathways. This article reviews its biological activity, focusing on its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a disulfide linkage and multiple halogen substitutions, which are known to influence its reactivity and biological interactions. The presence of the amino group enhances its potential for forming interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound was shown to inhibit histone deacetylase (HDAC) activity, leading to apoptosis in solid tumor cells with an IC50 value of 1.30 μM against HepG2 cells . This suggests that the disulfanyl moiety may enhance the compound's ability to interfere with cellular processes critical for tumor growth.

The proposed mechanism of action involves the modulation of signaling pathways associated with cell survival and proliferation. Compounds with similar structures have been reported to induce cell cycle arrest and promote apoptosis through the activation of caspases and other apoptotic markers . The fluorine substituents may also play a role in enhancing binding affinity to target proteins.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. A notable study highlighted its effectiveness in reducing cell viability in breast cancer models, indicating a potential application in hormone receptor-positive breast cancer treatment.

In Vivo Studies

Animal model studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary results from xenograft models have shown that treatment with this compound leads to significant tumor reduction, suggesting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 ValueMechanism of Action
AntiproliferativeHepG21.30 μMHDAC inhibition, apoptosis induction
AntitumorBreast Cancer ModelTBDCell cycle arrest, caspase activation
CytotoxicityVarious Tumor CellsTBDDisruption of signaling pathways

Q & A

Basic Question: What experimental strategies are recommended for synthesizing and purifying 6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline?

Methodological Answer:
Synthesis of halogenated disulfides requires regioselective coupling under inert conditions. Use controlled oxidation of thiol precursors (e.g., 2-amino-4-chloro-3-fluorothiophenol) with iodine or peroxides to form the disulfide bond. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is advised. Monitor reaction progress using TLC with UV visualization or LC-MS. For analogs like 4-amino-3-fluorophenol, sulfonic acid derivatives, and halogenated anilines, Ashford’s Dictionary provides validated synthetic routes .

Basic Question: How can X-ray crystallography and NMR spectroscopy be applied to characterize this compound’s structure?

Methodological Answer:
For crystallography, grow single crystals via slow evaporation of a saturated DMSO solution. Use SHELXL for structure refinement, leveraging its robustness in handling heavy atoms (Cl, F) and disulfide bond geometry . Pair with ORTEP-3 for graphical representation of thermal ellipsoids and bond angles . For NMR, employ 19F^{19}\text{F}-NMR to resolve fluorine environments (δ ~ -120 to -160 ppm for aromatic F) and 1H^{1}\text{H}-NMR in DMSO-d6 to identify NH2_2 protons (δ ~5.5–6.5 ppm). Compare with spectral data for structurally related compounds like 3,5-dichloro-2,4-difluoroaniline .

Advanced Question: What computational methods are suitable for modeling the compound’s reactivity in catalytic or biological systems?

Methodological Answer:
Perform DFT calculations (B3LYP/6-311+G(d,p)) to map disulfide bond cleavage energetics and potential nucleophilic attack sites. Use molecular docking (AutoDock Vina) to predict interactions with biological targets, such as cysteine proteases or thioredoxin reductase. Validate docking poses with MD simulations (GROMACS) in explicit solvent. Reference methodologies from studies on halogenated thiazinamines and tetrazole derivatives for parameterization .

Advanced Question: How can environmental fate studies be designed to assess this compound’s persistence and degradation pathways?

Methodological Answer:
Adopt the INCHEMBIOL project framework :

  • Lab Studies: Measure hydrolysis rates (pH 4–9, 25–50°C) and photolysis under UV-Vis light. Use LC-HRMS to identify degradation products (e.g., sulfonic acids or dehalogenated species).
  • Field Studies: Deploy passive samplers in water/soil matrices to monitor bioaccumulation. Apply QSAR models to predict ecotoxicity based on logP and electrophilicity indices.

Advanced Question: What experimental designs are optimal for analyzing its stability under varying thermal and oxidative conditions?

Methodological Answer:
Use a split-plot design :

  • Main Plots: Temperature (25°C, 40°C, 60°C).
  • Subplots: Oxidative stress (H2_2O2_2, Fe2+^{2+}/ascorbate system).
    Monitor degradation via HPLC-UV at 254 nm. For radical scavenging assays, employ fluorescent probes like APF or HPF to quantify hydroxyl radical formation . Statistical analysis (ANOVA) identifies significant degradation pathways.

Advanced Question: How can contradictory data on its spectroscopic properties be resolved?

Methodological Answer:
Contradictions often arise from solvent effects or impurities. Standardize protocols:

  • For IR spectroscopy, use KBr pellets and baseline correction to minimize H2_2O/CO2_2 interference.
  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare to high-purity standards (e.g., 2-amino-5-fluorotoluene ).
  • Revisit crystallographic data with SHELXL’s TWIN/BASF commands to address potential twinning or disorder .

Advanced Question: What strategies are recommended for linking its chemical properties to theoretical frameworks in redox chemistry?

Methodological Answer:
Align experimental redox potentials (cyclic voltammetry) with Marcus theory to evaluate electron-transfer kinetics. Use conceptual DFT descriptors (electrophilicity index, Fukui functions) to predict sites for oxidation/reduction. Reference studies on fluorinated anilines and disulfides to establish structure-activity relationships .

Advanced Question: How can interdisciplinary approaches enhance mechanistic studies of its biological interactions?

Methodological Answer:
Integrate:

  • Biochemical Assays: Measure thiol-disulfide exchange rates with glutathione using Ellman’s reagent.
  • Omics Tools: Apply untargeted metabolomics (LC-QTOF-MS) to identify cellular metabolites perturbed by exposure.
  • Theoretical Models: Use molecular dynamics to simulate membrane permeability and free-energy profiles .

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